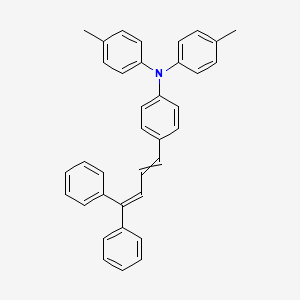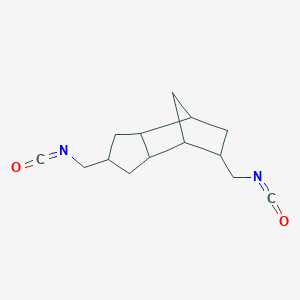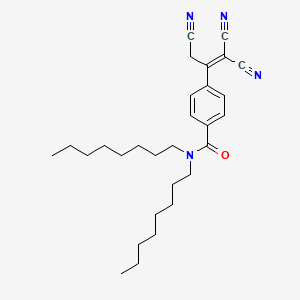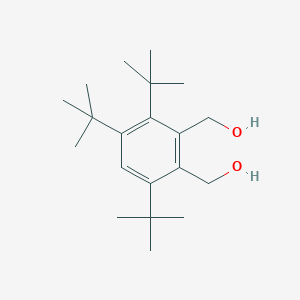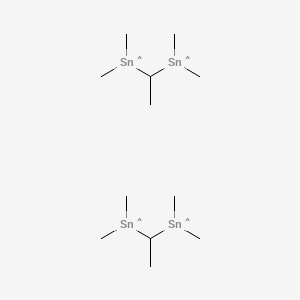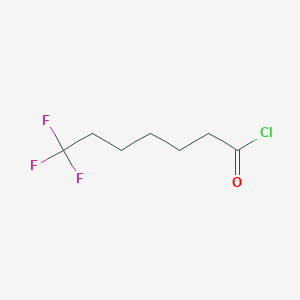
7,7,7-Trifluoroheptanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7,7-Trifluoroheptanoyl chloride is an organic compound with the molecular formula C7H10ClF3O. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The presence of trifluoromethyl groups makes it a valuable reagent in the preparation of various fluorinated compounds, which are often used in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 7,7,7-Trifluoroheptanoyl chloride can be synthesized through several methods. One common approach involves the reaction of heptanoic acid with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions: 7,7,7-Trifluoroheptanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 7,7,7-trifluoroheptanol using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water, it hydrolyzes to form 7,7,7-trifluoroheptanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrochloric acid formed.
Major Products Formed:
Amides, Esters, Thioesters: Formed through substitution reactions
7,7,7-Trifluoroheptanol: Formed through reduction
7,7,7-Trifluoroheptanoic Acid: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
7,7,7-Trifluoroheptanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Utilized in the development of pharmaceuticals, particularly those requiring fluorinated intermediates for enhanced metabolic stability and bioavailability.
Industry: Applied in the production of agrochemicals and specialty materials, including polymers and surfactants
Mecanismo De Acción
The mechanism of action of 7,7,7-trifluoroheptanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The trifluoromethyl groups enhance the compound’s electrophilicity, making it a potent reagent for acylation reactions .
Comparación Con Compuestos Similares
- 7,7,7-Trifluoroheptanoic Acid
- 7,7,7-Trifluoroheptanol
- Trifluoroacetic Anhydride
Comparison: 7,7,7-Trifluoroheptanoyl chloride is unique due to its high reactivity as an acylating agent, which is attributed to the presence of both the acyl chloride and trifluoromethyl groups. Compared to 7,7,7-trifluoroheptanoic acid and 7,7,7-trifluoroheptanol, it is more reactive and versatile in organic synthesis. Trifluoroacetic anhydride, while also a strong acylating agent, lacks the extended carbon chain present in this compound, which can be advantageous in certain synthetic applications .
Propiedades
Número CAS |
138690-33-2 |
|---|---|
Fórmula molecular |
C7H10ClF3O |
Peso molecular |
202.60 g/mol |
Nombre IUPAC |
7,7,7-trifluoroheptanoyl chloride |
InChI |
InChI=1S/C7H10ClF3O/c8-6(12)4-2-1-3-5-7(9,10)11/h1-5H2 |
Clave InChI |
AMFCRYAHQONYSI-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)Cl)CCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



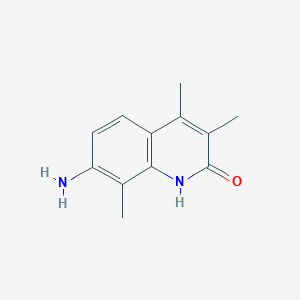
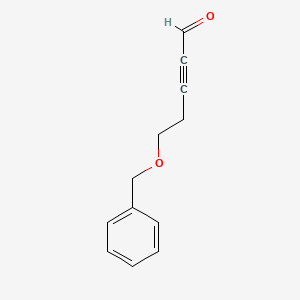
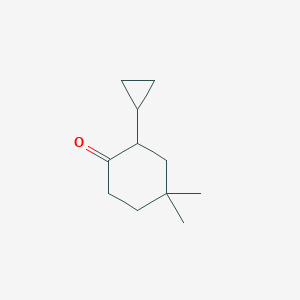
![N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine](/img/structure/B14284746.png)
